Gdc-0623 - 1168091-68-6

Gdc-0623

Catalog Number: EVT-288165
CAS Number: 1168091-68-6
Molecular Formula: C16H14FIN4O3
Molecular Weight: 456.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0623 is a potent, orally bioavailable, ATP-noncompetitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [, ]. This classification signifies its role in inhibiting the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway [, ]. This pathway is frequently dysregulated in various human cancers, making GDC-0623 a subject of significant interest in oncology research [, ]. GDC-0623's mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, hindering the feedback phosphorylation of wild-type RAF [].

Molecular Structure Analysis

While a detailed molecular structure of GDC-0623 is not explicitly provided, one abstract mentions that it forms a crucial hydrogen bond with the Ser212 residue of MEK1 []. This interaction highlights the importance of specific structural features in GDC-0623's mechanism of action. Another abstract elucidates the structure of two isomeric metabolites, M14 and M13, formed through cytochrome P450-mediated reactions. M14 features a pyrazol-3-ol ring formed by N-N bond formation between the aniline and hydroxamate groups of GDC-0623. In contrast, M13 possesses an imidazol-2-one ring generated by a Hofmann-type rearrangement involving C-C bond cleavage and C-N bond formation within the imidazopyridine core of GDC-0623 [].

Chemical Reactions Analysis

GDC-0623 undergoes metabolism in vivo, forming two significant metabolites, M14 and M13 []. M14 is formed through a cytochrome P450-mediated oxidative activation of the hydroxamic ester, followed by intramolecular nucleophilic displacement []. The formation of M13 involves a Hofmann-type rearrangement, initiated by a cytochrome P450-mediated reaction that forms a cationic amide intermediate. This intermediate facilitates the rearrangement of the imidazopyridine core, leading to the formation of M13 []. Both M14 and M13 were found in preclinical models and in the circulation of human subjects [].

Mechanism of Action

GDC-0623 acts as an allosteric inhibitor of MEK1/2, specifically targeting the Ser212 residue of MEK1 through hydrogen bonding [, , ]. By inhibiting MEK1/2, GDC-0623 disrupts the RAS/RAF/MEK/ERK signaling cascade, impacting downstream cellular processes [, , ]. One significant effect is the dephosphorylation and accumulation of the pro-apoptotic protein BIM [, ]. This accumulation, coupled with the simultaneous use of a Bcl-xL antagonist (like ABT-263), can effectively overcome the apoptosis resistance often observed in KRAS mutant cancers [, ]. This synergistic effect with Bcl-xL antagonists highlights a potential therapeutic strategy for cancers driven by mutant KRAS [, ].

Applications
  • Colorectal Cancer: GDC-0623 has shown efficacy against KRAS mutant colorectal cancer cell lines, particularly in synergy with Bcl-xL antagonists like ABT-263 [, ]. This combination effectively induces apoptosis by increasing BIM levels and blocking its sequestration by BCL-XL, suggesting a promising strategy for overcoming KRAS-mediated resistance [, ].
  • Triple-Negative Breast Cancer: When encapsulated in lignin-conjugated PLGA nanoparticles, GDC-0623 exhibited enhanced efficacy against the MDA-MB-231 TNBC cell line, surpassing the effects of free GDC-0623 and PLGA-encapsulated GDC-0623 [, ]. This improved delivery system enhanced cellular uptake and increased local drug concentration, highlighting the potential of nanotechnology in improving GDC-0623's therapeutic index [, ].
  • Melanoma: GDC-0623 demonstrated potent in vitro and in vivo activity against melanoma, particularly those harboring BRAF V600E mutations [, ].
  • Other Solid Tumors: Preliminary studies suggest potential efficacy against various solid tumors, including bladder, head and neck, pancreatic, and gastric cancers [, ].
Future Directions
  • Biomarker Development: Identifying predictive biomarkers of response to GDC-0623 will be crucial for patient selection and optimizing treatment strategies. Studies exploring the correlation between specific genetic alterations, such as BRAF V600E and NRAS mutations, and sensitivity to GDC-0623 could guide its clinical application [].
  • Drug Delivery Optimization: Exploring novel drug delivery systems, such as the lignin-conjugated PLGA nanoparticles, may enhance the efficacy and reduce the toxicity of GDC-0623 [, ].
  • Combination Therapies: Evaluating GDC-0623 in combination with other targeted therapies, chemotherapies, or immunotherapies could lead to synergistic anti-tumor effects and potentially overcome resistance mechanisms. Specifically, combining GDC-0623 with agents that further enhance BIM expression or inhibit Bcl-xL could be a promising avenue for future research in KRAS-mutant cancers [, ].

Properties

CAS Number

1168091-68-6

Product Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

IUPAC Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Molecular Formula

C16H14FIN4O3

Molecular Weight

456.21 g/mol

InChI

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)

InChI Key

RFWVETIZUQEJEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0623; GDC-0632; GDC 0632; G868; G 868; G-868.

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.